(4-chloro-2-methylphenyl){1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}methanone
Overview
Description
(4-chloro-2-methylphenyl){1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}methanone is a useful research compound. Its molecular formula is C21H25ClN2O3 and its molecular weight is 388.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.1553704 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and Receptor Analysis
- Studies have focused on the molecular interaction of cannabinoid receptor antagonists, like SR141716 (a compound with structural similarity to the chemical ), highlighting their binding dynamics and pharmacophore models for CB1 receptor ligands. This research aids in understanding receptor-ligand interactions and developing new therapeutic agents (Shim et al., 2002).
Synthesis and Structural Exploration
- The synthesis and structural analysis of heterocyclic compounds, investigating their crystal structures and molecular interactions. For example, the synthesis of novel SERMs (Selective Estrogen Receptor Modulators) with enhanced estrogen antagonist potency, and their structural characterization through X-ray crystallography, provides insights into drug design and development (Palkowitz et al., 1997).
Antimicrobial Activity Studies
- Research into the antimicrobial activity of various synthesized compounds, including derivatives of (4-chloro-2-methylphenyl){1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}methanone, has shown significant activity against bacterial and fungal strains. This line of research contributes to the search for new antimicrobial agents in the fight against resistant microbial strains (Yar et al., 2006).
Photophysical and Photochemical Studies
- Investigations into the photophysical and photochemical properties of related compounds offer insights into their potential applications in materials science and organic synthesis. For instance, studies on the photochemistry of methylphenacyl chloride and benzoate derivatives reveal reaction mechanisms and photoproduct formation, which are crucial for understanding light-induced chemical processes (Plíštil et al., 2006).
Drug Mechanism and Antagonistic Actions
- Exploration of drug mechanisms, such as the inverse agonistic actions of cannabinoid receptor antagonists, contributes to our knowledge of receptor signaling and is essential for drug discovery and development. These studies highlight the complex interactions between drugs and receptors, informing the design of new therapeutic agents with specific actions (Landsman et al., 1997).
Properties
IUPAC Name |
1-[3-(4-chloro-2-methylbenzoyl)piperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c1-13-11-17(22)6-7-18(13)21(26)16-5-4-10-24(12-16)20(25)9-8-19-14(2)23-27-15(19)3/h6-7,11,16H,4-5,8-10,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBHPXKINLSUNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)C(=O)CCC3=C(ON=C3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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